7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one
Overview
Description
7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of compounds characterized by a benzopyranone structure, which is a fusion of a benzene ring with a pyrone ring. This particular compound is known for its fluorescent properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the reaction between 3-(Dimethylamino)phenol and ethyl acetoacetate in the presence of anhydrous zinc chloride in absolute ethanol under reflux conditions is commonly used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, optical brighteners, and laser dyes
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to ultraviolet light, it absorbs the light and re-emits it at a different wavelength, making it useful in fluorescence microscopy and spectroscopy. The molecular targets and pathways involved include interactions with various biomolecules, leading to changes in their fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 4-Methylumbelliferone
- Coumarin-6
Uniqueness
7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one is unique due to its strong fluorescence and stability under various conditions. Compared to other coumarin derivatives, it offers higher sensitivity and specificity in fluorescence-based applications .
Properties
IUPAC Name |
7-(dimethylamino)-4-methyl-3-phenylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-15-10-9-14(19(2)3)11-16(15)21-18(20)17(12)13-7-5-4-6-8-13/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBCCIKMQGBWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720868 | |
Record name | 7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31786-96-6 | |
Record name | 7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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